1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-[(4-chlorophenyl)methyl]piperazine;oxalic acid
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Overview
Description
1-(2-Bicyclo[221]hept-5-enylmethyl)-4-[(4-chlorophenyl)methyl]piperazine;oxalic acid is a complex organic compound that combines a bicyclic structure with a piperazine ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-[(4-chlorophenyl)methyl]piperazine;oxalic acid typically involves multiple steps:
Formation of the Bicyclic Structure: The bicyclo[2.2.1]hept-5-enylmethyl group can be synthesized through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.
Attachment of the Piperazine Ring: The bicyclic structure is then reacted with piperazine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
Introduction of the Chlorophenyl Group: The resulting intermediate is further reacted with 4-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, to introduce the chlorophenyl group.
Formation of the Oxalic Acid Salt: Finally, the compound is treated with oxalic acid to form the oxalic acid salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-[(4-chlorophenyl)methyl]piperazine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The bicyclic structure can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The chlorophenyl group can be reduced to a phenyl group using hydrogenation in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding phenyl derivative.
Substitution: Formation of N-alkyl or N-acyl derivatives of the piperazine ring.
Scientific Research Applications
1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-[(4-chlorophenyl)methyl]piperazine;oxalic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism of action of 1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-[(4-chlorophenyl)methyl]piperazine;oxalic acid involves its interaction with specific molecular targets. The bicyclic structure and piperazine ring allow it to bind to certain receptors or enzymes, modulating their activity. The chlorophenyl group may enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-phenylpiperazine: Lacks the chlorophenyl group, resulting in different binding properties.
1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-[(4-fluorophenyl)methyl]piperazine: Contains a fluorophenyl group instead of a chlorophenyl group, affecting its reactivity and binding affinity.
Uniqueness
1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-[(4-chlorophenyl)methyl]piperazine;oxalic acid is unique due to the combination of its bicyclic structure, piperazine ring, and chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-[(4-chlorophenyl)methyl]piperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2.C2H2O4/c20-19-5-2-15(3-6-19)13-21-7-9-22(10-8-21)14-18-12-16-1-4-17(18)11-16;3-1(4)2(5)6/h1-6,16-18H,7-14H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIBKIPYLSBWRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2CC3CC2C=C3)CC4=CC=C(C=C4)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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